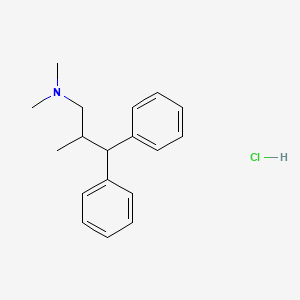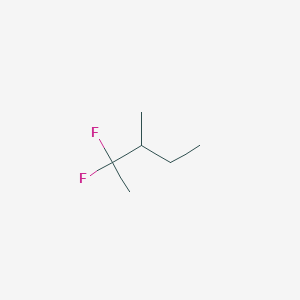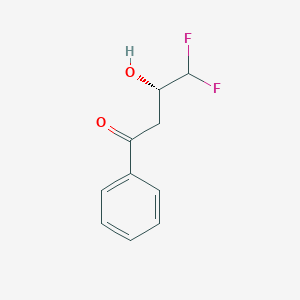
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with a phenyl-substituted aldehyde under basic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to proteins and enzymes. This, in turn, affects various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
®-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one: The enantiomer of the compound with different stereochemistry.
4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one: The racemic mixture containing both enantiomers.
4-Fluoro-3-hydroxy-1-phenylbutan-1-one: A similar compound with only one fluorine atom.
Uniqueness
(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is unique due to its specific stereochemistry and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
(3S)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,9-10,14H,6H2/t9-/m0/s1 |
InChIキー |
SRZNMFAPEIWYJK-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(F)F)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


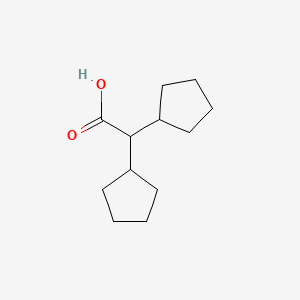
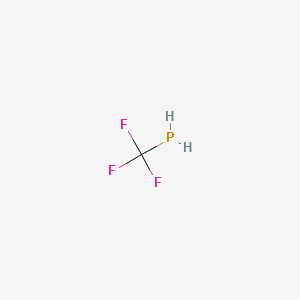
![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)


